molecular formula C14H16N2O3S B6275671 tert-butyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate CAS No. 2757922-94-2

tert-butyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate

Cat. No. B6275671
CAS RN: 2757922-94-2
M. Wt: 292.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate, also known as TBQ, is a synthetic organic compound with a wide range of applications in the field of scientific research. TBQ is a small molecule that has been found to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities. TBQ has been used for a variety of laboratory experiments and has been found to be a valuable tool for scientists to study the effects of various biological compounds.

Scientific Research Applications

Tert-butyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate has been used in a variety of scientific research applications. It has been used to study the effects of various biological compounds on cell growth and proliferation. tert-butyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate has also been used to study the effects of various drugs on the body and to explore the potential therapeutic uses of these drugs. tert-butyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate has also been used to study the effects of various environmental pollutants on the body.

Mechanism of Action

Tert-butyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate has been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels. tert-butyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate has been found to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as receptors involved in the regulation of cell growth and proliferation. tert-butyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate has also been found to modulate the activity of ion channels, which are involved in the transmission of electrical signals in the body.
Biochemical and Physiological Effects
tert-butyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate has been found to have a variety of biochemical and physiological effects. tert-butyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate has been found to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as receptors involved in the regulation of cell growth and proliferation. tert-butyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate has also been found to modulate the activity of ion channels, which are involved in the transmission of electrical signals in the body. In addition, tert-butyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate has been found to have anti-inflammatory, anti-cancer, and anti-microbial activities.

Advantages and Limitations for Lab Experiments

Tert-butyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate has several advantages for laboratory experiments. It is a small molecule, which makes it relatively easy to synthesize and use in experiments. In addition, tert-butyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate is relatively stable and has a wide range of biological activities, which makes it a valuable tool for scientists to study the effects of various biological compounds. However, tert-butyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate is also limited in its usefulness for laboratory experiments. It is not able to penetrate cell membranes, which limits its ability to interact with intracellular targets.

Future Directions

There are a variety of potential future directions for the use of tert-butyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate in scientific research. tert-butyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate could be used to study the effects of various drugs on the body, as well as the potential therapeutic uses of these drugs. tert-butyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate could also be used to study the effects of various environmental pollutants on the body. In addition, tert-butyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate could be used to study the effects of various biological compounds on cell growth and proliferation. Finally, tert-butyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate could be used to explore potential new therapeutic applications of small molecules.

Synthesis Methods

Tert-butyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate is synthesized using a two-step reaction. In the first step, an aldehyde is reacted with an amine to form an imine. In the second step, the imine is reacted with a tert-butyl acetate in the presence of a base, such as sodium hydroxide, to form tert-butyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate. The reaction is typically carried out in a solvent such as ethanol or methanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate involves the condensation of tert-butyl 2-(4-hydroxy-3,4-dihydroquinazolin-2-yl)acetate with thioacetic acid followed by oxidation of the resulting thioester to form the desired product.", "Starting Materials": [ "tert-butyl 2-(4-hydroxy-3,4-dihydroquinazolin-2-yl)acetate", "thioacetic acid", "oxidizing agent" ], "Reaction": [ "Step 1: Condensation of tert-butyl 2-(4-hydroxy-3,4-dihydroquinazolin-2-yl)acetate with thioacetic acid in the presence of a catalyst to form tert-butyl 2-(4-thioacetyl-3,4-dihydroquinazolin-2-yl)acetate.", "Step 2: Oxidation of tert-butyl 2-(4-thioacetyl-3,4-dihydroquinazolin-2-yl)acetate using an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to form tert-butyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate." ] }

CAS RN

2757922-94-2

Molecular Formula

C14H16N2O3S

Molecular Weight

292.4

Purity

95

Origin of Product

United States

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